molecular formula C18H10F6N4O2S B11505596 N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}-4-(trifluoromethyl)benzamide

N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}-4-(trifluoromethyl)benzamide

Cat. No.: B11505596
M. Wt: 460.4 g/mol
InChI Key: RCRZAKKLIAQTFL-UHFFFAOYSA-N
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Description

3-[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA is a complex organic compound that features a combination of thiophene, pyrimidine, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between thiophene-2-carbaldehyde and a suitable amine, followed by cyclization.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Benzoyl Urea Moiety: The benzoyl urea moiety can be synthesized by reacting 4-(trifluoromethyl)benzoic acid with an appropriate isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory, anti-cancer, or anti-microbial agent. Research is ongoing to determine its efficacy and safety in these roles.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups may enhance the compound’s binding affinity and specificity, while the thiophene and pyrimidine rings can participate in various interactions with the target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(THIOPHEN-2-YL)-6-(METHYL)PYRIMIDIN-2-YL]-1-[4-(METHYL)BENZOYL]UREA: Similar structure but with methyl groups instead of trifluoromethyl groups.

    3-[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of trifluoromethyl groups in 3-[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA enhances its chemical stability and lipophilicity, which can improve its bioavailability and efficacy in medicinal applications. The combination of thiophene and pyrimidine rings also provides unique electronic properties that can be exploited in various chemical and biological contexts.

Properties

Molecular Formula

C18H10F6N4O2S

Molecular Weight

460.4 g/mol

IUPAC Name

N-[[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C18H10F6N4O2S/c19-17(20,21)10-5-3-9(4-6-10)14(29)27-16(30)28-15-25-11(12-2-1-7-31-12)8-13(26-15)18(22,23)24/h1-8H,(H2,25,26,27,28,29,30)

InChI Key

RCRZAKKLIAQTFL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)NC(=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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